Cas no 1346948-08-0 (3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine)

3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine
- AKOS013055256
- EN300-1148745
- 1346948-08-0
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- Inchi: 1S/C11H11N3O/c12-11-4-10(13-14-11)7-1-2-8-5-15-6-9(8)3-7/h1-4H,5-6H2,(H3,12,13,14)
- InChI Key: GHVGLWJFLYJDKZ-UHFFFAOYSA-N
- SMILES: O1CC2C=CC(C3=CC(N)=NN3)=CC=2C1
Computed Properties
- Exact Mass: 201.090211983g/mol
- Monoisotopic Mass: 201.090211983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9Ų
- XLogP3: 0.8
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1148745-2.5g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 95% | 2.5g |
$1509.0 | 2023-10-25 | |
Enamine | EN300-1148745-5.0g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 5g |
$2566.0 | 2023-06-09 | ||
Enamine | EN300-1148745-5g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 95% | 5g |
$2235.0 | 2023-10-25 | |
Enamine | EN300-1148745-10.0g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 10g |
$3807.0 | 2023-06-09 | ||
Enamine | EN300-1148745-0.25g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 95% | 0.25g |
$708.0 | 2023-10-25 | |
Enamine | EN300-1148745-0.5g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 95% | 0.5g |
$739.0 | 2023-10-25 | |
Enamine | EN300-1148745-0.05g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 95% | 0.05g |
$647.0 | 2023-10-25 | |
Enamine | EN300-1148745-0.1g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 95% | 0.1g |
$678.0 | 2023-10-25 | |
Enamine | EN300-1148745-1.0g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 1g |
$884.0 | 2023-06-09 | ||
Enamine | EN300-1148745-10g |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine |
1346948-08-0 | 95% | 10g |
$3315.0 | 2023-10-25 |
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
Additional information on 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine
Introduction to 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine (CAS No. 1346948-08-0)
3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1346948-08-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique arrangement of functional groups in its molecular framework, including the benzofuran and pyrazole moieties, contributes to its diverse pharmacological profile.
The benzofuran scaffold is well-known for its presence in numerous bioactive natural products and synthetic drugs, often contributing to properties such as binding affinity and metabolic stability. In contrast, the pyrazole ring is a versatile pharmacophore that has been extensively explored for its role in modulating various biological pathways. The combination of these two heterocyclic systems in 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine suggests a potential for multifaceted interactions with biological targets, which has sparked considerable interest among researchers.
Recent advancements in drug discovery have highlighted the importance of rational molecular design to optimize pharmacokinetic and pharmacodynamic properties. The structural features of 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine make it an attractive candidate for further investigation. Specifically, the presence of an amine group at the 5-position of the pyrazole ring provides a site for hydrogen bonding interactions, which can enhance binding affinity to biological receptors. Additionally, the electron-rich nature of the benzofuran moiety may facilitate interactions with electron-deficient centers in target proteins.
In the context of contemporary pharmaceutical research, there is a growing emphasis on developing small molecules that can modulate protein-protein interactions (PPIs). The complex architecture of 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine may enable it to engage with PPIs through multiple binding modes, a feature that is increasingly valued in modern drug design. Such interactions are often challenging to achieve with traditional pharmacophores but can be exploited to develop drugs with enhanced specificity and reduced side effects.
Moreover, the compound's potential role in modulating enzyme activity has been a focus of recent studies. Enzymes are critical targets in many diseases, and small molecules that can selectively inhibit or activate these enzymes hold great therapeutic promise. The unique structural features of 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine, particularly the interaction between the benzofuran and pyrazole rings, may provide insights into how such molecules can be designed to interact with enzyme active sites or allosteric sites.
Another area of interest is the compound's potential as a scaffold for further derivatization. By modifying specific functional groups within its structure, researchers can explore how changes in chemical properties affect biological activity. This approach allows for the systematic optimization of lead compounds into potent therapeutic agents. The flexibility offered by the amine group and the aromatic nature of the benzofuran moiety make 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine an excellent starting point for such structural diversification.
Recent computational studies have also shed light on the electronic properties and potential binding modes of this compound. Molecular modeling techniques have been employed to predict how 3-(1,3-dihydro-2-benzofuran-5-yl)-1H-pyrazol-5-amine might interact with various biological targets at an atomic level. These studies have provided valuable insights into its potential as a drug candidate and have guided experimental efforts toward optimizing its pharmacological properties.
The synthesis of 3-(1,3-dihydro-2-benzofuran-5-yli)-1H-pyrazol - 5 - amine has been achieved through multiple synthetic routes, each offering distinct advantages in terms of yield and scalability. Advances in synthetic methodologies have enabled researchers to access complex molecular structures more efficiently than ever before. The development of novel catalytic systems and green chemistry principles has further enhanced the sustainability and reproducibility of these synthetic processes.
In conclusion, 3-( 1 , 3 - dihydro - 2 - benzofuran - 5 - yli ) - 1 H - pyrazol - 5 - amine ( CAS No . 1346948 - 08 - 0 ) represents a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with recent advancements in drug discovery technologies , position it as a valuable candidate for further exploration . As research continues to uncover new biological activities and mechanisms , compounds like this are likely to play an increasingly important role in the development of novel therapeutics .
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